molecular formula C9H12ClNO B1588298 (s)-3-(3-Chlorophenyl)-beta-alaninol CAS No. 1212999-20-6

(s)-3-(3-Chlorophenyl)-beta-alaninol

Cat. No.: B1588298
CAS No.: 1212999-20-6
M. Wt: 185.65 g/mol
InChI Key: YQMOQQKIRFWPQL-VIFPVBQESA-N
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Description

(S)-3-(3-Chlorophenyl)-beta-alaninol is an organic compound characterized by the presence of a chlorophenyl group attached to a beta-alaninol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(3-Chlorophenyl)-beta-alaninol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde and beta-alanine.

    Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with beta-alanine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-3-(3-Chlorophenyl)-beta-alaninol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-(3-Chlorophenyl)-beta-alaninol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-(3-Chlorophenyl)-beta-alaninol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access.

Comparison with Similar Compounds

    3-Chlorophenylalanine: Similar structure but with an amino acid backbone.

    3-Chlorophenylglycine: Another analog with a glycine backbone.

Uniqueness: (S)-3-(3-Chlorophenyl)-beta-alaninol is unique due to its specific beta-alaninol backbone, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(3S)-3-amino-3-(3-chlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMOQQKIRFWPQL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427756
Record name (s)-3-(3-chlorophenyl)-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212999-20-6
Record name (s)-3-(3-chlorophenyl)-beta-alaninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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